molecular formula C27H27N5O4S B4104224 3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B4104224
M. Wt: 517.6 g/mol
InChI Key: DUUQZQZNJGBWSZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.

    Introduction of the allyl group: The allyl group can be introduced through a nucleophilic substitution reaction using allyl bromide.

    Attachment of the naphthylamino group: This step involves the reaction of the intermediate with 1-naphthylamine in the presence of a suitable coupling agent.

    Formation of the final product: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and naphthylamino groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes such as aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels, thereby inhibiting the growth of estrogen-dependent cancer cells .

Comparison with Similar Compounds

3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4S/c1-4-14-32-24(16-28-26(34)19-12-13-22(35-2)23(15-19)36-3)30-31-27(32)37-17-25(33)29-21-11-7-9-18-8-5-6-10-20(18)21/h4-13,15H,1,14,16-17H2,2-3H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUQZQZNJGBWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

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